![molecular formula C20H22N2O2 B2950653 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide CAS No. 1798398-39-6](/img/structure/B2950653.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide
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Overview
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” is a chemical compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The synthesis process often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also likely includes a phenyl group and a cinnamamide group.Scientific Research Applications
Neurodegenerative Disease Research
The compound’s structural similarity to other pyrrolidine derivatives suggests potential applications in neurodegenerative disease research. Compounds like MPTP have been used in vivo to model Parkinsonism, indicating a possible role for related compounds in studying neurodegeneration and programmed cell death in diseases like Parkinson’s .
Antimicrobial Activity
Research on similar N-substituted phenyl cinnamamide derivatives has shown significant antimicrobial activity. This implies that “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” could be investigated for its efficacy against various microbial pathogens .
Anti-inflammatory Applications
Compounds with methoxy groups have been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory molecules like NO and H2O2. This suggests potential applications in treating inflammatory conditions .
Angiogenesis Inhibition
Synthetic analogs of N-substituted phenyl cinnamamide derivatives have been studied for their anti-angiogenic properties, which could make them useful in cancer research, particularly in targeting tumor growth and metastasis .
Chemical Synthesis and Drug Development
The compound could serve as an intermediate or a structural framework in the synthesis of more complex molecules with therapeutic potential. Its structural features may be key in developing new pharmacologically active agents.
Molecular Property Analysis
Understanding the relationship between the molecular properties of such compounds and their biological activity is crucial. This compound could be used in studies aimed at elucidating these relationships, which is vital for drug design and discovery .
DNA Interaction Studies
Similar compounds have been investigated for their ability to interact with DNA, which could lead to applications in genetic research and potentially in the development of new therapies for genetic disorders .
Mechanism of Action
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
For instance, if it targets the Serine/threonine-protein kinase Chk1, it may inhibit the kinase activity, affecting the cell cycle regulation and DNA repair processes .
Biochemical Pathways
If it targets serine/threonine-protein kinase chk1, it could potentially affect pathways related to cell cycle regulation and dna repair .
Result of Action
If it inhibits serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna repair processes, leading to cell death .
properties
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPAWMWUKEQPU-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide |
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